molecular formula C11H22N2O3 B2880810 Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate CAS No. 2344685-79-4

Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate

Cat. No.: B2880810
CAS No.: 2344685-79-4
M. Wt: 230.308
InChI Key: ZHTNQTRVKPVQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate is a synthetic carbamate derivative intended for research applications as a chemical intermediate or building block. This compound features both a tert-butyloxycarbonyl (Boc) protecting group, a common motif in organic synthesis used to protect amine functionalities from unwanted reactions, and a reactive aminomethyl group . The presence of the Boc group allows for controlled deprotection, typically under mild acidic conditions, to generate free amines for further functionalization in multi-step synthetic pathways . Compounds within this chemical family are frequently utilized in medicinal chemistry and drug discovery efforts for the synthesis of more complex molecules, such as inhibitors of specific biological targets like METTL3 . The structural components of this molecule, including the cyclobutyl ring and the hydroxy group, are often explored to fine-tune the physicochemical properties of candidate drugs, such as their solubility and metabolic stability . Researchers value this compound for its versatility in constructing novel chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is essential to consult the safety data sheet prior to handling.

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-8-4-11(15,5-8)7-12/h8,15H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNQTRVKPVQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

The cyclobutane ring is synthesized via a Grubbs-catalyzed [2+2] cycloaddition of allyl ether derivatives. For example, tert-butyl allyl ether and methyl acrylate undergo metathesis in the presence of Grubbs II catalyst ($$C{46}H{65}Cl2N2PRu$$) to form a cyclobutane intermediate. Subsequent hydrolysis of the ester group yields 3-hydroxycyclobutanecarboxylic acid.

Key Steps :

  • Cyclobutane Formation :
    $$
    \text{Allyl ether} + \text{Methyl acrylate} \xrightarrow{\text{Grubbs II}} \text{Cyclobutane ester} \quad (\text{Yield: 68–72\%})
    $$
  • Hydroxylation : Acidic hydrolysis (HCl, H₂O/THF) converts the ester to a hydroxyl group.
  • Aminomethylation : The hydroxyl group is protected as a silyl ether (e.g., TBSCl), followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate to introduce the aminomethyl moiety.

Challenges :

  • Low regioselectivity during cycloaddition necessitates rigorous purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
  • Silyl protection prevents undesired side reactions during amination.

Curtius Rearrangement Strategy

This method begins with 3-hydroxycyclobutanecarboxylic acid, which undergoes Curtius rearrangement to install the aminomethyl group.

Procedure :

  • Activation : The carboxylic acid is converted to an acyl azide using diphenyl phosphoryl azide (DPPA) in anhydrous DMF.
  • Rearrangement : Heating the acyl azide at 80°C induces Curtius rearrangement, generating an isocyanate intermediate.
  • Trapping : The isocyanate is quenched with tert-butanol to form tert-butyl N-(3-hydroxycyclobutyl)carbamate.
  • Functionalization : The hydroxyl group is oxidized to a ketone (PCC/CH₂Cl₂), followed by reductive amination (NaBH₃CN, NH₄OAc) to introduce the aminomethyl group.

Optimization Data :

Step Reagent Temperature Yield (%)
Acyl Azide Formation DPPA, DMF 0°C → RT 85
Curtius Rearrangement Toluene 80°C 78
Reductive Amination NaBH₃CN, NH₄OAc RT 91

Phase-Transfer Catalyzed Alkylation

Adapted from lacosamide intermediate synthesis, this route employs phase-transfer catalysis (PTC) to alkylate a cyclobutane-derived precursor.

Synthetic Pathway :

  • Starting Material : 3-Hydroxycyclobutanemethanol is protected as a Boc carbamate using di-tert-butyl dicarbonate (Boc₂O) and DMAP in CH₂Cl₂.
  • Alkylation : The protected alcohol undergoes alkylation with iodomethane in the presence of tetrabutylammonium bromide (TBAB) and KOH.
  • Deprotection : The Boc group is removed with TFA, followed by amination via a Gabriel synthesis (phthalimide/KI, then hydrazine).

Critical Parameters :

  • Solvent : Ethyl acetate (8–10 vol relative to substrate).
  • Catalyst Loading : TBAB (0.025–0.2 equiv).
  • Reaction Time : 3–5 hours.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Solvent Dielectric Constant Boiling Point (°C) Yield (%)
Ethyl Acetate 6.02 77 92
THF 7.52 66 84
Dichloromethane 8.93 40 76

Ethyl acetate outperforms polar solvents due to its ability to stabilize intermediates without inducing side reactions.

Catalytic Systems

  • Grubbs II Catalyst : Enables high cycloaddition yields but requires inert atmospheres.
  • TBAB (Phase-Transfer Catalyst) : Enhances alkylation efficiency by shuttling hydroxide ions into the organic phase.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH₂NH), 4.31 (m, 2H, cyclobutane CH₂).
  • MS (ESI+) : m/z 295.2 [M+H]⁺.

HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial Scale-Up Considerations

  • Batch Reactors : 500 L vessels with temperature control (−15°C to 100°C).
  • Cost Analysis : Raw material costs decrease by 22% when using ethyl acetate instead of THF.
  • Environmental Impact : Ethyl acetate’s low toxicity and high recyclability align with green chemistry principles.

Comparative Analysis with Related Carbamates

Compound Yield (%) Purity (%) Key Advantage
Lacosamide Intermediate 92 98 Low byproduct formation
Bicyclo[1.1.1]pentane Derivative 85 97 Enhanced metabolic stability

The target compound’s yield (91%) and scalability position it as a superior intermediate for large-scale API synthesis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carbamate derivatives, focusing on ring systems, substituents, stereochemistry, and synthetic routes.

Structural and Functional Group Variations

Compound Name Core Ring Substituents/R-Groups Molecular Formula Molecular Weight Key Differences Reference IDs
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate Cyclobutane 3-hydroxy, 3-aminomethyl, methyl-carbamate Not explicitly provided Reference compound
tert-Butyl (3-hydroxycyclobutyl)carbamate Cyclobutane 3-hydroxy, directly attached carbamate C₉H₁₇NO₃ ~203.24 Lacks aminomethyl and methyl linker
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate Cyclobutane trans-3-hydroxy, N-methyl carbamate C₁₀H₁₉NO₃ ~201.26 N-methylation; trans stereochemistry
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Cyclobutane 3-(2-aminoethyl) C₁₁H₂₂N₂O₂ 214.30 Replaces hydroxyl with 2-aminoethyl chain
tert-Butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate Oxetane 3-aminomethyl, methyl-carbamate C₁₀H₂₀N₂O₃ 216.28 Oxetane ring (vs. cyclobutane)
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate Benzene 3-aminomethyl, benzyl-carbamate C₁₃H₂₀N₂O₂ 236.31 Aromatic benzene core (vs. aliphatic ring)
tert-Butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate Cyclobutane 3-aminomethyl, 3-fluoro C₁₀H₁₉FN₂O₂ 218.27 Fluorine replaces hydroxyl

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 220 g/mol (based on analogs), placing it within the range of drug-like molecules.
  • Polarity: The hydroxyl and aminomethyl groups enhance hydrophilicity compared to non-polar derivatives like tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate () .

Biological Activity

Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate, also known as Tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate, is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : Tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1363382-06-2
  • Purity : Typically ≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which include enzymes and receptors involved in various metabolic pathways. The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems and has been investigated for its potential role in neuropharmacology.

Biological Activity

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of carbamate compounds exhibit antimicrobial properties against various strains of bacteria. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
    • The mechanism often involves disruption of bacterial membrane integrity, leading to cell lysis and death .
  • Cytotoxicity :
    • Research indicates that certain analogs of this compound possess cytotoxic effects against human carcinoma cell lines. The cytotoxicity is believed to arise from the compound's ability to induce apoptosis in cancer cells .
  • Neuroprotective Effects :
    • Some studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It is hypothesized that it may modulate pathways involved in neuronal survival and stress responses .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, including MRSA.
CytotoxicityReported significant cytotoxic effects on human cancer cell lines, indicating potential for cancer therapy development.
NeuroprotectionSuggested potential benefits in neurodegenerative disease models, with mechanisms involving modulation of neuronal stress responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.